An In-Depth Technical Guide to 2-(Methylthio)thiazole: Core Properties and Applications
An In-Depth Technical Guide to 2-(Methylthio)thiazole: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-(Methylthio)thiazole. As a key heterocyclic building block, this compound serves as a versatile precursor in the development of pharmaceuticals, agrochemicals, and flavorings. This document consolidates critical data, including physicochemical characteristics, spectroscopic signatures, and detailed experimental protocols, to support its practical application in research and development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The introduction of a methylthio group at the 2-position of the thiazole ring creates 2-(Methylthio)thiazole, a compound with modulated reactivity and a distinct set of properties that are highly valuable in organic synthesis. This guide aims to provide a detailed exploration of this important molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 2-(Methylthio)thiazole is essential for its identification, purification, and characterization.
Physical Properties
2-(Methylthio)thiazole is typically a colorless to pale yellow liquid with a characteristic sulfur-like odor.[2] It is soluble in many organic solvents such as ethanol and ether but is insoluble in water.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NS₂ | [3] |
| Molecular Weight | 131.22 g/mol | [3] |
| Boiling Point | 205-207 °C (lit.) | [3][4] |
| Melting Point | -15 °C | [2] |
| Density | 1.271 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.6080 (lit.) | [3] |
| Flash Point | 195 °F (90.6 °C) | [3][4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the structure and purity of 2-(Methylthio)thiazole.
-
¹H NMR (in acetone-d₆): The proton NMR spectrum is characterized by two doublets in the aromatic region corresponding to the two protons on the thiazole ring, and a singlet in the aliphatic region for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals. Based on general chemical shift predictions for thiazole derivatives, the expected chemical shifts are:[6][7]
-
C2 (bearing the methylthio group): ~165-175 ppm
-
C4: ~140-145 ppm
-
C5: ~115-120 ppm
-
S-CH₃: ~15-20 ppm
-
The IR spectrum of 2-(Methylthio)thiazole displays characteristic absorption bands that correspond to the vibrations of its functional groups. Key absorptions include:
-
C-H stretching (aromatic): ~3100 cm⁻¹[8]
-
C=N stretching (thiazole ring): ~1500 cm⁻¹[8]
-
C=C stretching (thiazole ring): ~1450 cm⁻¹[8]
-
C-S stretching: This can be complex and appear in the fingerprint region.
The electron ionization (EI) mass spectrum of 2-(Methylthio)thiazole will exhibit a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern is influenced by the stability of the thiazole ring and the nature of the methylthio substituent. Key fragmentation pathways may include:[9][10]
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 116.
-
Loss of the entire methylthio group (•SCH₃): [M - 47]⁺ at m/z 84.
-
Cleavage of the thiazole ring, leading to smaller charged fragments.
Synthesis of 2-(Methylthio)thiazole
There are two primary and reliable methods for the synthesis of 2-(Methylthio)thiazole, starting from either thiazole or 2-mercaptothiazole.
Synthesis from Thiazole
This method involves the deprotonation of thiazole at the C2 position, followed by quenching with an electrophilic sulfur source.
Experimental Protocol:
-
To a stirred solution of thiazole (1.0 eq) in dry tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.[4]
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.
-
Dimethyl disulfide (1.05 eq) is then added to the reaction mixture.[4]
-
The mixture is stirred for an additional 2 hours at -78 °C.[4]
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford 2-(Methylthio)thiazole.[4]
Causality of Experimental Choices:
-
The use of a strong base like n-butyllithium is necessary to deprotonate the relatively acidic C2 proton of the thiazole ring.
-
The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Dimethyl disulfide serves as an efficient electrophilic source of the "SCH₃" group.
Synthesis from 2-Mercaptothiazole
An alternative and often more direct route is the S-methylation of the readily available 2-mercaptothiazole.
Experimental Protocol:
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, a base such as potassium carbonate (1.2 eq) is added.[11]
-
The mixture is stirred at room temperature for 30 minutes to form the thiolate salt.
-
Methyl iodide (1.1 eq) is added dropwise to the suspension.[11][12]
-
The reaction mixture is then refluxed for 3 hours.[11]
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue can be purified by distillation or chromatography to yield 2-(Methylthio)thiazole.
Causality of Experimental Choices:
-
The base deprotonates the thiol group to form the more nucleophilic thiolate anion.
-
Methyl iodide is a highly reactive and commonly used methylating agent in S-methylation reactions.[13]
-
Acetone is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.
Reactivity of 2-(Methylthio)thiazole
The reactivity of 2-(Methylthio)thiazole is a combination of the inherent properties of the thiazole ring and the influence of the methylthio substituent.
Electrophilic Substitution
The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most favored site of attack.[2][14] The electron-donating nature of the sulfur atom in the ring directs electrophiles to this position.
Nucleophilic Substitution
The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is activated by quaternization of the nitrogen atom.[14]
Oxidation of the Methylthio Group
A key reaction of 2-(Methylthio)thiazole is the oxidation of the exocyclic sulfur atom. This reaction proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone, using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[8][15][16][17]
This transformation is particularly significant in drug development as it can modulate the polarity, solubility, and metabolic stability of the molecule. The resulting sulfoxide and sulfone derivatives are also valuable intermediates for further functionalization, as the sulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions.[8]
Applications in Drug Development and Other Fields
2-(Methylthio)thiazole and its derivatives have found applications in various fields, most notably in medicinal chemistry and the flavor and fragrance industry.
Medicinal Chemistry
The 2-(methylthio)thiazole moiety is a key structural component in a range of biologically active compounds.[18] Its ability to be easily oxidized to the corresponding sulfoxide and sulfone provides a handle for tuning the pharmacokinetic properties of drug candidates.[8] Furthermore, the sulfonyl group can be displaced by various nucleophiles, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of 2-aminothiazoles, which can be synthesized from precursors related to 2-(methylthio)thiazole, are found in a number of marketed drugs and have been investigated for a wide range of therapeutic activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1]
Flavor and Fragrance Industry
2-(Methylthio)thiazole is also used as a flavoring agent in the food industry. It is known to impart savory and meaty notes to food products.
Safety and Handling
2-(Methylthio)thiazole is classified as an irritant.[3] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. In case of contact, wash the affected area with plenty of water. Store in a cool, dry place away from oxidizing agents.
Conclusion
2-(Methylthio)thiazole is a versatile and valuable heterocyclic compound with a rich chemistry and a broad range of applications. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of its fundamental properties, serving as a practical resource for its effective utilization in the laboratory.
References
-
LookChem. (n.d.). 2-(METHYLTHIO)THIAZOLE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Shimizu, M., Shimazaki, T., & Hiyama, T. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Heterocycles, 79(1), 471. doi:10.3987/com-09-s(d)38
-
Bouling Chemical Co., Limited. (n.d.). 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China. Retrieved from [Link]
-
Sunshine. (n.d.). Chemical Synthesis 2-(Methylthio)Thiazole CAS 5053-24-7. Retrieved from [Link]
- Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 26(1), 93-105. doi:10.1021/tx3003998
-
ResearchGate. (2023). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]
-
FirstHope. (2023). Reactions of Thiazole. Retrieved from [Link]
- Zhang, Y., et al. (2007). Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767... Drug Metabolism and Disposition, 35(7), 1198-1205. doi:10.1124/dmd.107.015243
- Sharma, V. P., et al. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
-
Math-Net.Ru. (n.d.). Siloxane derivatives of 2-mercaptobenzothiazole. Retrieved from [Link]
- Ali, A. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(10), 819-828. doi:10.22631/chemm.2022.348209.1593
- Sharma, V. P., et al. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
- Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 22(19), 10738. doi:10.3390/ijms221910738
-
ResearchGate. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-296.
- Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. doi:10.3390/molecules27123897
-
ResearchGate. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36. doi:10.5923/j.ajoc.20140402.01
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4613-4620. doi:10.3390/molecules14114613
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. doi:10.3390/molecules24091744
-
Organic Syntheses. (n.d.). Methyl Iodide. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. 2-(METHYLTHIO)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 14. kuey.net [kuey.net]
- 15. uab.edu [uab.edu]
- 16. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. researchgate.net [researchgate.net]



